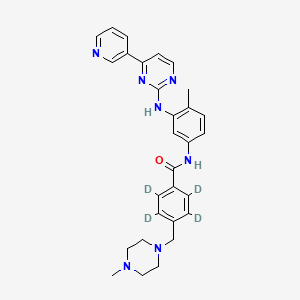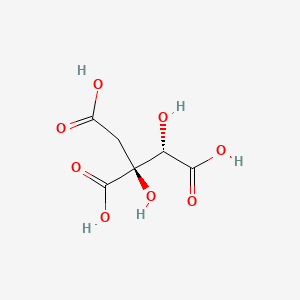![molecular formula C19H20BrClN2O3S B8106693 N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide](/img/structure/B8106693.png)
N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-hexahydro-2-oxo-1H-azepin-3-yl]-Benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELN318463 es un inhibidor selectivo de la enzima gamma-secretasa, que participa en la escisión de la proteína precursora amiloide. Este compuesto es particularmente significativo en el contexto de la investigación de la enfermedad de Alzheimer debido a su capacidad para inhibir selectivamente la producción de péptidos beta-amiloide, que están implicados en la patogenia de la enfermedad .
Métodos De Preparación
La síntesis de ELN318463 implica varios pasos, incluida la formación de intermedios clave y las reacciones de acoplamiento finales. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran bromación, cloración y reacciones de acoplamiento . Los métodos de producción industrial para ELN318463 también son propietarios, pero normalmente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
ELN318463 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de ELN318463 puede resultar en la formación de un óxido correspondiente, mientras que la reducción puede producir una forma reducida del compuesto.
Aplicaciones Científicas De Investigación
ELN318463 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto de herramienta para estudiar el mecanismo de inhibición de la gamma-secretasa y el papel de la escisión de la proteína precursora amiloide en varios procesos biológicos.
Biología: Empleados en estudios de biología celular y molecular para investigar los efectos de la inhibición de la gamma-secretasa en las vías de señalización celular y el procesamiento de proteínas.
Medicina: Utilizado en estudios preclínicos para evaluar su potencial como agente terapéutico para la enfermedad de Alzheimer y otros trastornos neurodegenerativos.
Industria: Aplicados en el desarrollo de ensayos de diagnóstico y plataformas de detección para inhibidores de la gamma-secretasa
Mecanismo De Acción
ELN318463 ejerce sus efectos inhibiendo selectivamente la gamma-secretasa, un complejo enzimático responsable de la escisión de la proteína precursora amiloide. Esta inhibición reduce la producción de péptidos beta-amiloide, que están implicados en la formación de placas amiloides en los cerebros de pacientes con enfermedad de Alzheimer. El compuesto muestra inhibición diferencial de la gamma-secretasa compuesta por presenilina-1 y presenilina-2, con una mayor selectividad para la presenilina-1 .
Comparación Con Compuestos Similares
ELN318463 se compara con otros inhibidores de la gamma-secretasa, como ELN475516. Ambos compuestos demuestran inhibición selectiva de la escisión de la proteína precursora amiloide sobre la señalización de Notch, lo cual es crucial para minimizar los posibles efectos secundarios. ELN318463 muestra una mayor selectividad para la presenilina-1 en comparación con la presenilina-2, lo que lo convierte en un inhibidor más específico . Otros compuestos similares incluyen DAPT y LY450139, que también inhiben la gamma-secretasa pero con diferentes perfiles de selectividad y potencias .
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-chloro-N-[(3R)-2-oxoazepan-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3S/c20-15-6-4-14(5-7-15)13-23(18-3-1-2-12-22-19(18)24)27(25,26)17-10-8-16(21)9-11-17/h4-11,18H,1-3,12-13H2,(H,22,24)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCJYACFOQWRDO-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@@H](C1)N(CC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

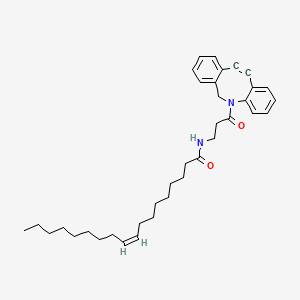
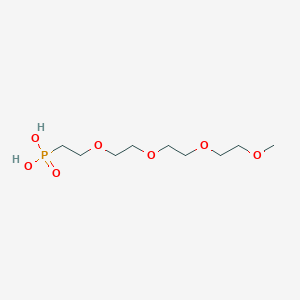
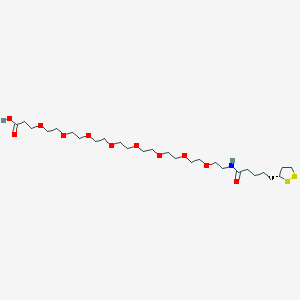

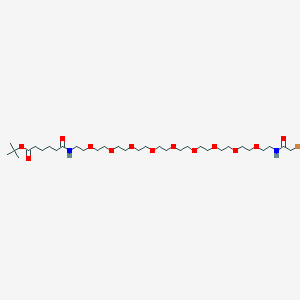
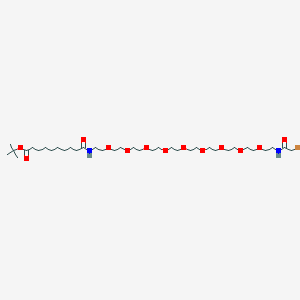


![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8106660.png)
![2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B8106661.png)
